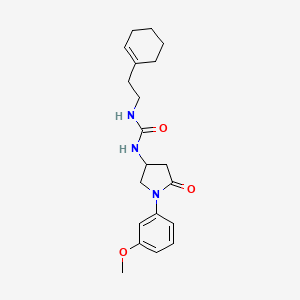

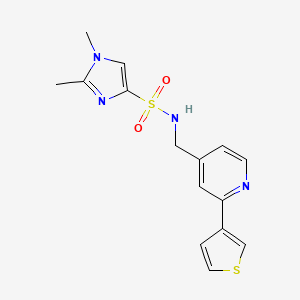

![molecular formula C29H27N3O5S B2709351 diethyl 2-(2-phenylquinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-58-9](/img/structure/B2709351.png)

diethyl 2-(2-phenylquinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenylquinoline-4-carboxylic acid derivatives are a class of compounds that have been studied for their potential medicinal properties . They are synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .

Synthesis Analysis

The synthesis of these compounds involves several steps, including a Doebner reaction, amidation, reduction, acylation, and amination . The starting materials include aniline, 2-nitrobenzaldehyde, and pyruvic acid .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 2-phenylquinoline-4-carboxylic acid group . They are characterized using 1 H-NMR, 13 C-NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Doebner reaction, amidation, reduction, acylation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using techniques such as 1 H-NMR, 13 C-NMR, and HRMS .Scientific Research Applications

Anti-Corrosion Properties

The pursuit of advanced multifunctional compounds has gained significant momentum in recent scientific endeavors. In this context, our compound stands out as a promising anti-corrosion agent. Here’s why:

- Synthesis : The compound is meticulously synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium at 60°C .

- Characterization : Sophisticated techniques such as FTIR, NMR, and Mass spectrometry validate its chemical structure .

- Anti-Corrosive Efficacy : When tested on mild steel exposed to an aggressive acidic environment, the compound significantly reduces corrosion rates. At a concentration of 2 × 103 M, it achieves an impressive anti-corrosive efficacy of 81.89% .

Antimicrobial Activity

Our compound demonstrates potent antimicrobial prowess against a spectrum of bacterial and fungal pathogens:

- Tested Pathogens : It outperforms Gentamicin in antimicrobial screenings against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger .

- Methodology : The disc diffusion method confirms its efficacy .

Antioxidant Capabilities

The compound’s antioxidant potential is quantified using the DPPH free radical scavenging assay:

Drug Discovery

Considering the compound’s unique structure and multifaceted properties, it could serve as a scaffold for lead compounds in drug discovery .

Industrial Chemistry

Quinoline derivatives, including our compound, have versatile applications in synthetic organic chemistry and industry . Their role extends beyond medicine to various chemical processes.

Mechanism of Action

While the specific mechanism of action of “diethyl 2-(2-phenylquinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is not known, 2-phenylquinoline-4-carboxylic acid derivatives have been studied for their antibacterial activities . Some compounds have shown good antibacterial activity against Staphylococcus aureus .

Future Directions

properties

IUPAC Name |

diethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O5S/c1-3-36-28(34)25-20-14-15-32(29(35)37-4-2)17-24(20)38-27(25)31-26(33)21-16-23(18-10-6-5-7-11-18)30-22-13-9-8-12-19(21)22/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBKQFLOQDMPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

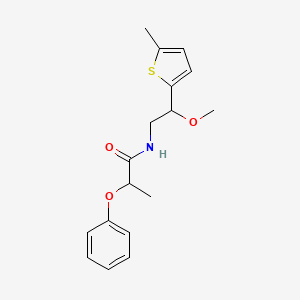

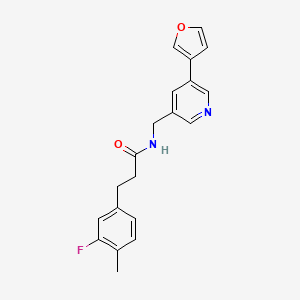

![3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2709273.png)

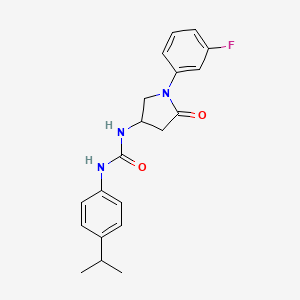

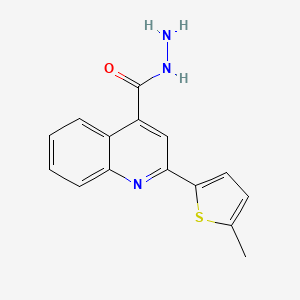

![N-(5-chloro-2-methoxyphenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2709274.png)

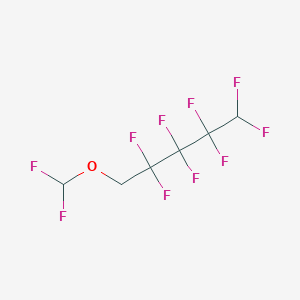

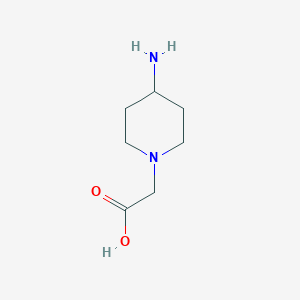

![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)

![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2709286.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)